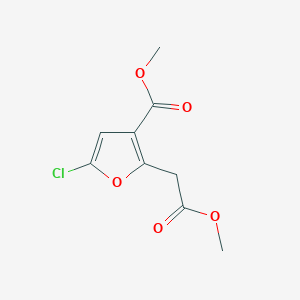

Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate

Description

Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate is a substituted furan derivative characterized by a 3-furoate ester backbone with a 5-chloro substituent and a 2-(2-methoxy-2-oxoethyl) side chain. This compound serves as a key intermediate in synthesizing heterocyclic frameworks, such as furo-diazepinediones, via Curtius rearrangement and cyclization reactions . Its structural complexity arises from the juxtaposition of electron-withdrawing (chloro, ester) and electron-donating (methoxy) groups, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula |

C9H9ClO5 |

|---|---|

Molecular Weight |

232.62 g/mol |

IUPAC Name |

methyl 5-chloro-2-(2-methoxy-2-oxoethyl)furan-3-carboxylate |

InChI |

InChI=1S/C9H9ClO5/c1-13-8(11)4-6-5(9(12)14-2)3-7(10)15-6/h3H,4H2,1-2H3 |

InChI Key |

ZYABYPOBENCXBS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=C(O1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate typically involves the esterification of 5-chloro-2-furoic acid with methoxy-oxoethyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted furoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: furan/benzofuran derivatives , substituted furoates , and sulfonyl/sulfinyl-containing heterocycles . Below is a detailed comparison based on synthesis, properties, and applications:

Structural Analogues: Furan Derivatives

Key Differences :

- Molecular Weight: The target compound (~250–300 g/mol, estimated) is heavier than methyl 2-(chloromethyl)-3-furoate (174.58 g/mol) but lighter than phenoxymethyl analogs (e.g., 321.55 g/mol) .

Functional Analogues: Sulfonyl/Sulfinyl Benzofurans

Key Differences :

- Reactivity : Sulfonyl/sulfinyl groups participate in hydrogen bonding and π-stacking (e.g., centroid-centroid distances: 3.6–3.8 Å in sulfonyl derivatives ), whereas the target compound’s ester groups may favor dipole-dipole interactions.

- Bioactivity : Sulfinyl/sulfonyl benzofurans exhibit antimicrobial properties , while the target compound’s ester groups may act as prodrug motifs for enhanced bioavailability.

Physicochemical Properties

Key Insight: The target compound’s chloro and methoxycarbonyl groups may reduce aqueous solubility compared to non-halogenated analogs but improve stability in organic matrices.

Biological Activity

Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate is an organic compound belonging to the furoate family, characterized by a unique structure that includes a furan ring, a chloro group, and a methoxy-oxoethyl ester group. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and enzyme catalysis.

Molecular Formula: C9H9ClO5

Molecular Weight: 232.62 g/mol

IUPAC Name: Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)furan-3-carboxylate

InChI Key: ZYABYPOBENCXBS-UHFFFAOYSA-N

Canonical SMILES: COC(=O)CC1=C(C=C(O1)Cl)C(=O)OC

The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological interactions and potential therapeutic effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. It can act as a substrate for esterases, leading to the hydrolysis of the ester bond, resulting in the release of corresponding acids and alcohols. This mechanism is significant in studies related to enzyme-catalyzed reactions, particularly those involving ester hydrolysis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of furoate derivatives, providing insights into their potential applications:

- Study on Enzyme-Catalyzed Reactions: A study highlighted the use of this compound as a substrate in enzyme assays, demonstrating its utility in understanding enzyme kinetics and mechanisms involved in ester hydrolysis.

- Antimicrobial Activity Investigation: Research into related compounds has shown that certain furoates possess antimicrobial properties. Although direct studies on this specific compound are scarce, the structural similarities suggest potential efficacy against microbial strains.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro group + methoxy-oxoethyl group | Enzyme interactions; potential antimicrobial properties |

| Methyl 5-chloro-2-furoate | Lacks methoxy-oxoethyl group | Limited biological activity |

| Ethyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate | Ethyl ester instead of methyl | Similar enzyme interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.